Crocandine
Description
Historical Context of Pyrrolizidine (B1209537) Alkaloid Research and Crocandine's Discovery
Pyrrolizidine alkaloids (PAs) represent a diverse group of natural plant products characterized by a heterocyclic nitrogen atom, often exhibiting toxicity up.ac.za. These compounds are predominantly found in specific plant families, including Boraginaceae, Asteraceae (tribes Senecioneae and Eupatorieae), Orchidaceae, and notably, the Fabaceae family, primarily within the Crotalaria genus up.ac.za. The genus Crotalaria itself, a member of the legume family (Fabaceae), was first formally described by Carolus Linnaeus in 1753, encompassing 13 species at that time discoveryjournals.org.
Initial Isolation from Crotalaria Species
This compound was initially isolated from species of the Crotalaria genus. Specifically, it was identified in Crotalaria candicans researchgate.net. Early research efforts by Siddiqi et al. in 1978 and Haksar et al. in 1982 led to the isolation of this compound, alongside its isomer isothis compound (B3038077), from the seeds of C. candicans researchgate.net. This isolation marked a significant step in identifying individual compounds within the complex mixture of natural products produced by these plants.
Early Structural Elucidation Efforts and Methodological Advancements
The determination of this compound's chemical structure involved a combination of spectroscopic and chemical evidence. Early investigations demonstrated that this compound and isothis compound are macrocyclic diesters, specifically derived from turneforcidine (B1243542) and 3-hydroxy-2,3,4-trimethylglutaric acids researchgate.net.
The broader field of chemical structure elucidation, particularly for natural products, has seen continuous advancements in analytical techniques. Historically, methods like infrared (IR) spectroscopy were foundational acdlabs.comanu.edu.au. The advent of Nuclear Magnetic Resonance (NMR) spectroscopy, including both one-dimensional (1D) and two-dimensional (2D) techniques, along with Mass Spectrometry (MS), revolutionized the ability to determine complex molecular structures acdlabs.comanu.edu.aucriver.comwikipedia.orgnih.govd-nb.info. These spectroscopic methods provide crucial data on molecular mass, fragmentation patterns, and the connectivity and spatial arrangement of atoms within a molecule. While X-ray crystallography offers the ultimate tool for molecular structure determination, its application can be limited by the ability to obtain suitable crystals anu.edu.aunih.gov. The development of computer-assisted structure elucidation (CASE) methods, first published in 1968, further enhanced the efficiency and accuracy of structural assignments by processing spectroscopic data acdlabs.com.
Positioning this compound within the Broader Pyrrolizidine Alkaloid Class
Pyrrolizidine alkaloids (PAs) are generally characterized as esters of hydroxylated methyl pyrrolizidines, composed of a necine base and a necic acid moiety up.ac.za. The necine base can be either 1,2-unsaturated or saturated up.ac.za. From a toxicological perspective, the 1,2-unsaturated PAs, such as retronecine-type, heliotridine-type, and otonecine-type, are of particular concern due to their metabolic activation leading to genotoxic species up.ac.zanih.gov.
PAs are further categorized based on their necine-base type and the degree of esterification, which can be monoester, open diester, or cyclic diester nih.gov. This compound is specifically identified as an eleven-membered macrocyclic diester containing saturated pyrrolizidine rings researchgate.net. This structural characteristic firmly places this compound within the cyclic diester subclass of pyrrolizidine alkaloids.
Significance of Investigating Natural Products in Chemical Biology
The investigation of natural products, such as this compound, holds substantial significance in chemical biology, contributing to both the development of molecular probes and the acquisition of insights into complex biological systems.
Contributions to Molecular Probes Development
Natural products are invaluable in chemical biology as they serve as essential chemical probes. These compounds are utilized to dissect intricate biological processes, exert temporal control over biochemical pathways, and facilitate the identification of novel therapeutic targets nih.govacs.orgrsc.orgacs.org. Their significance stems from their inherent ability to interact with biological targets with high affinity and selectivity nih.govacs.org. Natural products have undergone evolutionary processes that have optimized their interactions with biological macromolecules, particularly proteins, thereby rendering them "privileged scaffolds" in chemical space nih.govacs.org. This unique characteristic makes them highly effective tools for exploring cell biology and understanding the functions of various enzymes within living systems yale.edu.
Insights into Complex Biological Systems
The study of natural products provides profound insights into their complex interactions with biological systems and elucidates their underlying biochemical mechanisms hilarispublisher.com. By examining how these compounds interact at a molecular level, researchers gain a deeper understanding of metabolic pathways and cellular processes hilarispublisher.com. Furthermore, basic research into natural products can uncover unexpected insights into fundamental biological mechanisms nih.gov. There remains a vast, largely unexplored opportunity to discover and characterize the biological functions of natural products within complex biological systems pnas.org. Chemical biologists who investigate natural product pathways encoded within genomes have consistently unearthed new chemical entities and gained valuable insights into the evolution of biologically active metabolites researchgate.net.
Structure
2D Structure
Properties
IUPAC Name |
5-hydroxy-4,5,6-trimethyl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadecane-3,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO5/c1-9-14(18)21-8-11-4-6-17-7-5-12(13(11)17)22-15(19)10(2)16(9,3)20/h9-13,20H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUXORIJETCKEAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)OCC2CCN3C2C(CC3)OC(=O)C(C1(C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20993647 | |
| Record name | 4-Hydroxy-3,4,5-trimethyldecahydro-2H-[1,6]dioxacycloundecino[2,3,4-gh]pyrrolizine-2,6(3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20993647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72855-83-5 | |
| Record name | 2H-(1,6)Dioxacycloundecino(2,3,4-gh)pyrrolizine-2,6(3H)-dione,decahydro-4-hydroxy-3,4,5-trimethyl-, (8aR,13aR,13bR)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072855835 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxy-3,4,5-trimethyldecahydro-2H-[1,6]dioxacycloundecino[2,3,4-gh]pyrrolizine-2,6(3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20993647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structural Elucidation and Stereochemical Investigations of Crocandine
Advanced Spectroscopic Techniques for Structural Determination
Spectroscopic methods were fundamental in unraveling the complex architecture of Crocandine, providing crucial insights into its connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H NMR) and carbon-13 (¹³C NMR) experiments, played a pivotal role in the structural determination of this compound. researchgate.netchemfaces.comchemistry-chemists.comup.ac.za These techniques allowed for the assignment of individual proton and carbon atoms within the molecule, providing detailed information about their chemical environments and connectivity. Two-dimensional NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), would have been essential for establishing proton-proton and proton-carbon correlations, thereby mapping out the carbon skeleton and the position of substituents. researchgate.net The complete ¹H and ¹³C NMR data, while not explicitly detailed in the provided search results for this compound itself, were critical in confirming its macrocyclic diester nature and the presence of specific structural motifs derived from turneforcidine (B1243542) and 3-hydroxy-2,3,4-trimethylglutaric acids. researchgate.netchemfaces.com
Mass Spectrometry (MS), particularly high-resolution mass spectrometry (HRMS), was indispensable for determining this compound's precise molecular weight and empirical formula. researchgate.netnih.gov The exact mass of this compound is reported as 311.17327290 Da, corresponding to the molecular formula CHNO. nih.gov Fragmentation analysis in MS provided crucial evidence for the molecule's substructures. Characteristic fragmentation patterns observed in the mass spectrum would have supported the presence of the pyrrolizidine (B1209537) alkaloid core derived from turneforcidine and the dicarboxylic acid moiety. For instance, the presence of ions at specific m/z values, resulting from the cleavage of ester bonds or other key linkages, would have been consistent with the proposed macrocyclic diester structure. researchgate.net
Infrared (IR) spectroscopy was utilized to identify characteristic functional groups present in this compound. researchgate.netlibretexts.org Absorption bands corresponding to hydroxyl (-OH), carbonyl (C=O, particularly ester carbonyls), and C-N stretching vibrations would have been observed, providing corroborating evidence for the presence of the ester linkages and the hydroxyl group within the molecule. researchgate.net Ultraviolet-Visible (UV-Vis) spectroscopy was also applied, although specific absorption maxima for this compound are not detailed in the provided information. spectroscopyeurope.commdpi.comtechnologynetworks.com UV-Vis data would typically confirm the presence of chromophores, such as conjugated systems or specific functional groups that absorb in the UV or visible regions, further supporting the proposed structure.
Chemical Derivatization and Degradation Studies for Structural Confirmation
Chemical derivatization and degradation studies provided additional evidence to confirm the proposed structure of this compound. chemistry-chemists.comnih.govnih.govresearchgate.netresearchgate.net These studies involve chemically modifying the compound or breaking it down into smaller, identifiable fragments. For this compound, chemical evidence, alongside spectroscopic data, demonstrated that it is a macrocyclic diester of turneforcidine and 3-hydroxy-2,3,4-trimethylglutaric acids. researchgate.netchemfaces.com Such studies would have involved reactions designed to selectively cleave specific bonds or introduce new functional groups, allowing for the isolation and characterization of the resulting products, thereby confirming the connectivity and arrangement of the constituent parts of the this compound molecule.
Conformational Analysis and Dynamics in Solution and Solid State
Table 1: Spectroscopic Techniques and Their Applications in this compound Elucidation
| Technique | Application for this compound | Key Information Provided |
| NMR Spectroscopy | Proton (¹H) and Carbon (¹³C) assignments, 2D NMR (COSY, HSQC, HMBC) | Connectivity of atoms, identification of functional groups, confirmation of macrocyclic diester structure. researchgate.netchemfaces.comchemistry-chemists.comup.ac.za |
| Mass Spectrometry (MS) | Molecular weight determination, fragmentation analysis | Molecular formula (C₁₆H₂₅NO₅), exact mass (311.17327290 Da), characteristic fragmentation patterns supporting structural motifs. researchgate.netnih.govresearchgate.net |
| Infrared (IR) Spectroscopy | Identification of functional groups | Presence of hydroxyl, carbonyl (ester), and C-N stretching vibrations. researchgate.netlibretexts.org |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Detection of chromophores | Presence of conjugated systems or specific functional groups absorbing in UV/Vis regions. spectroscopyeurope.commdpi.comtechnologynetworks.com |
Table 2: this compound Structural and Stereochemical Data
| Property | Value/Description | Source |
| Molecular Formula | C₁₆H₂₅NO₅ | nih.govnovachemistry.comchemicalbook.com |
| Molecular Weight | 311.37 g/mol | nih.govnovachemistry.com |
| Exact Mass | 311.17327290 Da | nih.gov |
| CAS Number | 72855-83-5 | nih.govnovachemistry.comchemicalbook.com |
| IUPAC Name | 5-hydroxy-4,5,6-trimethyl-2,8-dioxa-13-azatricyclo[8.5.1.0¹³,¹⁶]hexadecane-3,7-dione | nih.gov |
| Structural Class | Macrocyclic diester alkaloid | researchgate.netchemfaces.comresearchgate.net |
| Constituent Acids/Amino Alcohol | Turneforcidine and 3-hydroxy-2,3,4-trimethylglutaric acids | researchgate.netchemfaces.comresearchgate.net |
| Absolute Stereochemistry | (8aR,13aR,13bR)- | nih.gov |
Biosynthesis and Chemodiversity of Crocandine
Natural Occurrence and Distribution of Crocandine
This compound's presence is intrinsically linked to its plant source, Crotalaria candicans, a species native to Southwest India kew.org. Its distribution within the plant and its significance for plant classification highlight its role as a specialized metabolite.
Identification in Specific Crotalaria candicans Plant Organs
This compound and its stereoisomer, isothis compound (B3038077), have been specifically identified and isolated from the seeds of Crotalaria candicans researchgate.netresearchgate.net. These compounds are characterized as macrocyclic diesters of turneforcidine (B1243542) and 3-hydroxy-2,3,4-trimethylglutaric acids researchgate.net. While other plant parts of C. candicans, such as leaves and stems, are utilized for general phytochemical studies, the explicit identification of this compound has been reported from the seeds researchgate.netnih.gov.
Chemotaxonomic Implications within Crotalaria Genus
Pyrrolizidine (B1209537) alkaloids, including this compound, serve as important chemotaxonomic markers within the Crotalaria genus (family Fabaceae) researchgate.netnih.gov. The occurrence of specific PA types is considered a distinguishing characteristic for the division of species sections within the genus nih.gov. The presence of macrocyclic pyrrolizidine diesters, such as this compound and isothis compound, in C. candicans further supports the use of these secondary metabolites in understanding infrageneric relationships researchgate.net. While PAs are valuable for infrageneric classification, their broader value in inferring relationships among more distantly related taxa can be questionable, as they are found in several unrelated plant families researchgate.net.
Elucidation of the Biosynthetic Pathway of this compound
The biosynthesis of pyrrolizidine alkaloids, including macrocyclic forms like this compound, involves a series of enzymatic steps that transform primary metabolites into complex secondary structures.
Precursor Incorporation Studies (e.g., retronecine (B1221780) derivatives)
The core structure of many pyrrolizidine alkaloids, including macrocyclic diesters such as this compound, is derived from a necine base, with retronecine being a common example researchgate.netresearchgate.net. Precursor incorporation studies have been instrumental in elucidating the early steps of necine base biosynthesis. It has been demonstrated that retronecine is formed from two molecules of L-ornithine or L-arginine kew.orgnih.gov. More efficiently, putrescine, spermidine (B129725), and spermine (B22157) serve as direct precursors for the pyrrolizidine ring plos.orgfda.gov.
Key research utilizing radiolabeled precursors, such as 14C-labeled ornithine and putrescine, has confirmed their efficient incorporation into the necine base, retronecine kew.orgnih.govplos.orgfda.gov. These studies revealed the involvement of a symmetrical C4-N-C4 intermediate, specifically homospermidine, in the biosynthetic pathway leading to retronecine kew.orgnih.govplos.org.
Enzymatic Steps and Gene Clusters Involved in Macrocyclic Pyrrolizidine Alkaloid Formation
Despite the structural diversity and ecological importance of pyrrolizidine alkaloids, detailed knowledge regarding all enzymatic steps and specific gene clusters involved in their biosynthesis, particularly for macrocyclization, remains limited nih.govmdpi.com. The first committed step in the general pyrrolizidine alkaloid biosynthetic pathway is catalyzed by homospermidine synthase (HSS) nih.govmdpi.com. This enzyme is responsible for the formation of homospermidine from putrescine and spermidine nih.gov.
This compound is an 11-membered macrocyclic diester, formed by the esterification of the necine base turneforcidine with 3-hydroxy-2,3,4-trimethylglutaric acid researchgate.netresearchgate.net. While the biosynthesis of the necine base (like retronecine or turneforcidine) follows a common pathway initiated by HSS, the subsequent steps involving the formation of the specific necic acid (3-hydroxy-2,3,4-trimethylglutaric acid) and the macrocyclization are less characterized at the enzymatic and genetic levels mdpi.com. Research on macrocyclic peptides and diterpenes has identified various enzymes and gene clusters involved in their cyclization, including multinuclear non-heme iron-dependent oxidative enzymes (MNIOs) and B12-dependent radical SAM enzymes biorxiv.orgnih.govbiorxiv.org. However, direct parallels or specific enzymes for the macrocyclization of pyrrolizidine diesters like this compound have not been extensively elucidated in the public domain.
Comparative Biosynthetic Analyses with Related Pyrrolizidine Alkaloids
The biosynthesis of necine bases, such as retronecine, follows a largely conserved pathway across different pyrrolizidine alkaloid-producing plant species and genera nih.govmdpi.com. This commonality in necine base formation highlights a shared evolutionary origin for this part of the pathway. However, the diversity among PAs largely stems from the variations in their necic acid moieties mdpi.com.
This compound is classified as an 11-membered macrocyclic diester researchgate.net, which is structurally similar to the monocrotaline (B1676716) type of PAs mdpi.com. In this type, the hydroxyl groups at positions C-7 and C-9 of the necine base are esterified with dicarboxylic necic acids, a characteristic often observed in PAs from the Fabaceae family, to which Crotalaria belongs mdpi.com. The necic acid component of this compound, 3-hydroxy-2,3,4-trimethylglutaric acid, is a C10 necic acid researchgate.netrsc.orgchemistry-chemists.com. The biosynthesis of C10 necic acids in PAs generally involves the coupling of metabolites derived from isoleucine rsc.org. This contrasts with other necic acids that may be derived from different precursors or through distinct metabolic routes, contributing to the vast structural chemodiversity of pyrrolizidine alkaloids.
Chemical Synthesis and Analog Development of Crocandine
Total Synthesis Strategies for Crocandine
While a dedicated total synthesis for this compound has not been extensively reported in peer-reviewed literature, the strategies for its construction can be reliably inferred from the successful syntheses of other structurally related macrocyclic pyrrolizidine (B1209537) alkaloids. A convergent approach is typically favored, involving the separate synthesis of the necine base (the pyrrolizidine core) and the necic acid, followed by their coupling and subsequent macrocyclization.
Approaches to the Pyrrolizidine Core Synthesis
The pyrrolizidine core, also known as the necine base, is the characteristic bicyclic amino alcohol fragment of all PAs. mdpi.com Its biosynthesis in plants begins with the amino acid arginine, which is converted into putrescine and spermidine (B129725). The key enzymatic step involves homospermidine synthase (HSS), which combines these two molecules to form homospermidine. mdpi.comnih.gov Subsequent oxidation and cyclization steps lead to the formation of the core structure. mdpi.com
Chemical syntheses often aim to replicate this bicyclic system with specific stereochemistry. Common strategies include:
Cycloaddition Reactions: Lewis acid-promoted [4+2] cycloadditions using nitroalkenes and chiral vinyl ethers can be employed to form the pyrrolidine ring with high diastereoselectivity. researchgate.net
Intramolecular Cyclization: Palladium-catalyzed cyclization methods have been successfully used to form the five-membered rings of the pyrrolizidine skeleton. researchgate.net
Chiral Pool Synthesis: Starting from readily available chiral molecules like L-pyroglutamic acid, chemists can perform a series of reactions to build the second ring, ensuring the final product is enantiopure. researchgate.net For instance, the total synthesis of the PA (+)-heliotridine has been accomplished starting from (S)-3-acetoxysuccinimide, where the initial stereocenter directs the stereochemistry of the final product. researchgate.net
A variety of synthetic routes for PAs like alexine and its stereoisomers have been developed, showcasing diverse methodologies for constructing the core, including stereoselective annulation and reductive amino-cyclization of azidoepoxides. nih.gov
Formation of the Macrocyclic Diester Linkage
The formation of the large lactone ring is arguably the most critical and challenging step in the synthesis of macrocyclic PAs like this compound. This reaction, known as macrolactonization, involves the intramolecular esterification of a seco-acid (a linear molecule containing both a hydroxyl and a carboxylic acid group). This process is entropically disfavored, and high dilution conditions are typically required to minimize intermolecular side reactions that lead to dimers and polymers. nih.govchemrxiv.org
Several powerful macrolactonization methods have been developed and would be applicable to the synthesis of this compound. These methods rely on activating either the carboxylic acid or the alcohol functionality of the seco-acid precursor. nih.govsnnu.edu.cn
| Macrolactonization Method | Activating Reagent(s) | Mechanism/Principle | Reference(s) |
| Yamaguchi Esterification | 2,4,6-Trichlorobenzoyl chloride, DMAP | Forms a highly reactive mixed anhydride of the seco-acid, which is then attacked by the distal hydroxyl group under the catalysis of DMAP. | nih.gov |
| Shiina Macrolactonization | 2-methyl-6-nitrobenzoic anhydride (MNBA) | Similar to the Yamaguchi method, it forms a reactive mixed anhydride to facilitate intramolecular cyclization. | chemrxiv.org |
| Corey-Nicolaou Macrolactonization | 2,2'-Dipyridyl disulfide, Triphenylphosphine | Forms a thioester from the seco-acid, which is a highly activated species that readily undergoes cyclization upon heating. | nih.gov |
| Mitsunobu Reaction | Diethyl azodicarboxylate (DEAD), Triphenylphosphine (PPh₃) | Activates the hydroxyl group of the seco-acid, making it susceptible to nucleophilic attack by the carboxylate anion. | nih.gov |
These techniques have been instrumental in the total synthesis of numerous complex macrolides and would be primary candidates for closing the macrocyclic ring of this compound. nih.govnih.gov
Asymmetric Synthesis Considerations
Natural products like this compound exist as a single stereoisomer. Therefore, any total synthesis must address the challenge of controlling the three-dimensional arrangement of atoms. Asymmetric synthesis ensures that the desired enantiomer or diastereomer is produced selectively. nih.gov Key strategies include:
Substrate Control: Utilizing a chiral starting material from the "chiral pool" (e.g., amino acids, sugars) and transferring its stereochemistry through the synthetic sequence. researchgate.net
Auxiliary Control: Temporarily attaching a chiral auxiliary to the substrate to direct the stereochemical outcome of a key reaction, after which the auxiliary is removed.
Reagent Control: Using a chiral catalyst or reagent that interacts with the substrate to favor the formation of one stereoisomer over another. This is a highly efficient method as only a small amount of the chiral reagent is needed.
For complex PAs, stereoselective construction of the necine base is crucial, often involving stereoselective reductions or cyclizations to set the key chiral centers. researchgate.netnih.gov
Semi-Synthetic Routes from Natural Pyrrolizidine Alkaloid Precursors
Semi-synthesis, the chemical modification of a readily available natural product, offers a powerful and often more efficient alternative to total synthesis for accessing complex molecules. nih.gov For this compound, a plausible semi-synthetic route would involve using a common and abundant macrocyclic PA, such as monocrotaline (B1676716), as a starting material.
A general approach would involve:
Hydrolysis: The ester linkages of the starting PA (e.g., monocrotaline) are cleaved under basic conditions to release the necine base (e.g., retronecine) and the corresponding necic acid.
Synthesis of the Target Necic Acid: The specific necic acid portion of this compound would be prepared via chemical synthesis. The biosynthesis of various necic acids often involves the coupling of amino acid-derived units, such as those from isoleucine, threonine, and valine, providing clues for their chemical synthesis. electronicsandbooks.comrsc.orgrsc.org
Esterification: The natural necine base is then re-esterified with the synthetically prepared necic acid of this compound. This step would likely be followed by a macrolactonization reaction, as described in section 4.1.2, to form the final macrocyclic structure.
This approach leverages the stereochemically complex core provided by nature, significantly shortening the synthetic route and allowing for the production of various analogs by coupling the natural necine base with different synthetic necic acids. nih.govnih.gov
Synthesis of this compound Analogs and Derivatives for Structure-Activity Relationship Studies
To investigate how the chemical structure of this compound relates to its biological activity, medicinal chemists synthesize a series of analogs, or derivatives, and evaluate their effects. This process, known as a Structure-Activity Relationship (SAR) study, is fundamental to drug discovery and helps identify the key structural features (the pharmacophore) responsible for the molecule's effects. nih.govtubitak.gov.trrsc.org
The synthesis of this compound analogs would involve systematic modifications to different parts of the molecule, such as:
The Necic Acid Moiety: Altering the length, rigidity, and functional groups of the dicarboxylic acid chain. For example, introducing different alkyl groups, double or triple bonds, or polar functional groups like hydroxyls or amides.
The Necine Base: Modifying the pyrrolizidine core, for instance by changing the stereochemistry at one of the chiral centers or introducing substituents.
The Ester Linkages: Replacing the ester bonds with more stable amide or ether linkages to investigate the importance of these groups for activity and metabolic stability.
By comparing the biological activity of these synthesized analogs with that of the parent compound, researchers can build a comprehensive SAR model. mdpi.com
Design Principles for Modulating Specific Molecular Interactions
The rational design of more potent and selective this compound analogs is guided by an understanding of molecular interactions. The goal is to optimize the binding of the analog to its biological target (e.g., a protein or enzyme) by enhancing favorable interactions and minimizing unfavorable ones. Key design principles include:
Hydrogen Bonding: Introducing or modifying functional groups (e.g., -OH, -NH₂) that can act as hydrogen bond donors or acceptors to form strong, directional interactions with the target protein.
Hydrophobic Interactions: Modifying nonpolar regions of the molecule to improve interactions with hydrophobic pockets in the target. This often involves adding or changing the size of alkyl or aryl groups.
Electrostatic Interactions: Incorporating charged groups to form salt bridges with oppositely charged residues on the protein target, which can significantly enhance binding affinity.
Conformational Rigidity: Introducing structural elements, such as double bonds or small rings into the macrocycle, can reduce the conformational flexibility of the molecule. This can "pre-organize" the analog into the correct shape for binding, which is entropically favorable and can lead to increased potency.
By applying these principles, chemists can iteratively refine the structure of this compound to develop new derivatives with improved biological profiles. nih.govrsc.orgnih.gov
Information regarding the chemical compound "this compound" is not available in the current scientific literature.
Following a comprehensive search of scientific databases and literature, no research articles or data were found concerning the chemical synthesis, analog development, or the exploration of diverse functional group modifications for a compound named "this compound."
While a compound with this name is listed in the PubChem database, providing a chemical structure and basic identifiers, there is no published research available to fulfill the detailed requirements of the requested article. Specifically, no information could be retrieved on the following critical topics:
Chemical Synthesis of this compound: Methods and procedures for its laboratory synthesis.
Analog Development: The design and synthesis of structurally related molecules.
Functional Group Modifications: Studies detailing the alteration of this compound's functional groups to explore its chemical and biological properties.
Without any foundational research on these topics, it is not possible to generate a scientifically accurate and informative article that adheres to the provided outline. The creation of such an article would require speculative or fabricated information, which falls outside the scope of providing factual and reliable content.
Therefore, the requested article on the "," with a focus on "Exploration of Diverse Functional Group Modifications," cannot be produced at this time due to the absence of relevant scientific data.
Molecular Mechanisms of Action and Cellular Interactions Pre Clinical Focus
Intracellular Activation and Metabolism of Crocandine
The initial and critical step in the mechanism of action of this compound is its intracellular activation, a process that transforms the parent alkaloid into highly reactive metabolites.
The bioactivation of toxic pyrrolizidine (B1209537) alkaloids is primarily catalyzed by cytochrome P450 monooxygenases (CYP450s) within the liver. nih.govmdpi.comnih.gov This enzymatic process involves the desaturation of the necine base of the PA structure, leading to the formation of highly reactive pyrrolic esters, also known as dehydro-pyrrolizidine alkaloids (DHPAs). inchem.orgmdpi.com These DHPAs are potent electrophiles and are considered the ultimate toxic metabolites responsible for the cellular damage caused by PAs. researchgate.netresearchgate.net The rate and extent of this bioactivation can vary between different PAs and across different animal species, which can influence the susceptibility to toxicity. nih.gov
Table 1: General Scheme of Pyrrolizidine Alkaloid Bioactivation
| Step | Process | Enzyme System | Product | Characteristics |
| 1 | Ingestion of Parent Alkaloid | - | Pyrrolizidine Alkaloid (e.g., this compound) | Biologically inert |
| 2 | Metabolic Activation | Cytochrome P450 (CYP) enzymes in the liver | Dehydro-pyrrolizidine Alkaloid (DHPA) | Highly reactive, electrophilic pyrrolic ester |
This table provides a generalized overview of the bioactivation process for hepatotoxic pyrrolizidine alkaloids.
Macromolecular Targeting and Interactions
Once formed, the reactive pyrrolic intermediates of this compound can interact with and modify essential cellular components, leading to widespread cellular dysfunction.
The primary mechanism of toxicity for activated pyrrolizidine alkaloids is the formation of covalent adducts with cellular macromolecules, including DNA and proteins. acs.orgnih.gov The electrophilic pyrrolic metabolites readily bind to the nucleophilic sites on these molecules, leading to structural and functional alterations. nih.gov
DNA Adducts: The formation of DNA adducts is a critical event in the genotoxicity and carcinogenicity of PAs. acs.orgmdpi.com The reactive intermediates can alkylate DNA bases, particularly guanine and adenine, at their exocyclic amino groups. nih.govcdnsciencepub.com This results in the formation of a set of characteristic dehydropyrrolizidine-derived DNA adducts. nih.govacs.org These adducts can interfere with DNA replication and transcription, leading to mutations and chromosomal damage. mdpi.com
Protein Adducts: In addition to DNA, the reactive pyrrolic metabolites also form adducts with cellular proteins. nih.gov These pyrrole-protein adducts are considered a key factor in PA-induced hepatotoxicity. nih.govmdpi.com The covalent modification of proteins can impair their function, leading to enzyme inhibition, disruption of cellular signaling pathways, and damage to the cytoskeleton. nih.gov The formation of these adducts in the liver is a well-established biomarker of PA exposure and toxicity. nih.govmdpi.com
Table 2: Examples of Macromolecular Adducts Formed by Pyrrolizidine Alkaloids
| Macromolecule | Type of Adduct | Consequence |
| DNA | Dehydropyrrolizidine-deoxyguanosine adducts | Genotoxicity, Mutagenesis, Carcinogenesis |
| DNA | Dehydropyrrolizidine-deoxyadenosine adducts | Genotoxicity, Mutagenesis, Carcinogenesis |
| Proteins | Pyrrole-protein adducts | Enzyme inhibition, Disruption of cellular function, Cytotoxicity |
This table illustrates the types of adducts formed by the reactive metabolites of pyrrolizidine alkaloids and their general consequences.
While direct, specific inhibition of the protein synthesis machinery by this compound has not been detailed, the widespread formation of protein adducts by its reactive metabolites can indirectly interfere with protein synthesis. nih.gov Covalent modification of ribosomal proteins or enzymes involved in translation could disrupt the normal process of protein production. Furthermore, the cellular stress response triggered by extensive macromolecular damage can lead to a general shutdown of protein synthesis as a protective mechanism.
Cellular Response Modulation
The extensive damage to DNA and proteins caused by the reactive metabolites of this compound elicits a range of cellular responses aimed at mitigating the damage. However, overwhelming damage can lead to cell death.
The presence of DNA adducts can trigger cell cycle arrest and the activation of DNA repair pathways. nih.gov If the damage is too severe to be repaired, cells may undergo apoptosis (programmed cell death) to eliminate the damaged cells and prevent the propagation of mutations. researchgate.netresearchgate.net The depletion of cellular antioxidants like glutathione, through conjugation with the reactive metabolites, can lead to oxidative stress, further contributing to cellular damage and cell death. mdpi.comnih.gov Chronic exposure to low levels of PAs can lead to persistent cellular injury, inflammation, and ultimately, to severe liver damage. wikipedia.org
Induction of Antimitotic Effects in Cultured Cells
Preclinical in vitro studies have demonstrated that crocin exerts antimitotic effects by targeting microtubules, which are essential components of the cytoskeleton involved in cell division. researchgate.net Research indicates that crocin inhibits the assembly of purified tubulin, the protein subunit of microtubules. researchgate.net At higher concentrations, it has been observed to induce the aggregation of tubulin. researchgate.net
The mechanism involves the disruption of the microtubule network, a key process for halting cell proliferation. researchgate.net Electron microscopy has confirmed that crocin treatment inhibits the formation of microtubules. researchgate.net This disruption of microtubule dynamics leads to a mitotic block in cultured cells, effectively arresting them in the process of division. nih.gov The antimitotic action of crocin has been observed to be significantly more potent in cancer cells compared to non-cancerous fibroblast cells. researchgate.net
Influence on Cell Cycle Progression in Research Cell Lines
Crocin's antiproliferative activity is closely linked to its ability to interfere with the cell cycle. By disrupting microtubule dynamics, crocin activates the spindle assembly checkpoint, a critical control system in the cell cycle that ensures proper chromosome segregation. nih.gov Studies in HeLa cells, a well-established research cell line, have shown that crocin treatment leads to the activation of key spindle assembly checkpoint proteins, BubR1 and Mad2. nih.gov
This checkpoint activation results in a mitotic block, preventing cells from progressing from mitosis to the next phase of the cell cycle. nih.gov Furthermore, crocin has been shown to suppress the expression of cyclin D1, a key regulator of the G1 phase of the cell cycle. nih.gov The downregulation of cyclin D1 contributes to cell cycle arrest, thereby inhibiting tumor growth. nih.gov Crocin also appears to suppress p21(Cip1) in a manner dependent on the p53 tumor suppressor protein. nih.gov
| Cell Line | Effect of Crocin | Key Protein Modulation |
| HeLa | Inhibition of microtubule dynamics, mitotic checkpoint activation. nih.gov | Activation of BubR1 and Mad2. nih.gov |
| Breast Cancer Cells | Cell cycle arrest, suppression of tumor growth. nih.gov | Downregulation of Cyclin D1 and p21(Cip1). nih.gov |
Modulatory Effects on Apoptosis and Necrosis Pathways in In Vitro Studies
Cell death can occur through regulated pathways like apoptosis or unregulated processes like necrosis. nih.gov Apoptosis is a programmed form of cell death characterized by cellular dismantling without eliciting an inflammatory response, involving the activation of caspases that cleave cellular components. nih.govresearchgate.net Necrosis, in contrast, is typically a result of acute injury, leading to cell swelling, membrane lysis, and the release of inflammatory cellular contents. nih.govresearchgate.net
While the primary mechanism of crocin's antiproliferative effect appears to be the disruption of mitosis, studies also indicate that it can induce apoptosis in tumor tissues. nih.gov The process of apoptosis involves distinct morphological changes, including cytoplasmic and nuclear condensation and the formation of apoptotic bodies, while the plasma membrane initially remains intact. researchgate.net If these apoptotic bodies are not cleared by phagocytic cells, they can undergo secondary necrosis. researchgate.net The specific molecular pathways through which crocin modulates apoptosis and necrosis are a subject of ongoing research.
Computational and Biophysical Studies of this compound's Molecular Binding
Molecular Docking and Dynamics Simulations with Proposed Targets
Computational methods such as molecular docking and molecular dynamics (MD) simulations are used to predict and analyze the interaction between a ligand, like crocin, and its biological targets. These in silico studies provide insights into binding affinities and the stability of the resulting complex. nih.govchemoprev.org
Molecular docking studies have been employed to investigate the binding of crocin to various targets. For instance, simulations have explored its interaction with the Human Epidermal Growth Factor Receptor 2 (HER-2), a key oncogene in breast cancer. chemoprev.org These studies calculate binding energy, with a lower value suggesting a higher affinity. In one study, crocetin (a related compound) showed a lower binding energy to the HER-2 receptor (-8.37 kcal/mol) compared to the therapeutic antibody Herceptin (-7.11 kcal/mol), indicating a strong potential affinity. chemoprev.org
MD simulations further assess the stability of the ligand-target complex over time. nih.govchemoprev.org These simulations have been used to determine the optimal molar ratio for forming stable complexes, for example, between crocin and phospholipids, finding a 1:2 ratio to be the most stable due to a higher probability of hydrogen bond formation. nih.gov
| Target | Ligand | Method | Key Finding |
| HER-2 Receptor | Crocetin | Molecular Docking | Lower binding energy (-8.37 kcal/mol) compared to Herceptin, suggesting high affinity. chemoprev.org |
| Phospholipid | Crocin | Molecular Dynamics | A 1:2 molar ratio of crocin to phospholipid was identified as the most stable conformation. nih.gov |
Biophysical Characterization of Ligand-Target Interactions
Biophysical techniques provide direct experimental evidence of the binding between a compound and its molecular target, characterizing the affinity, kinetics, and thermodynamics of the interaction. reactionbiology.com
For crocin, biophysical studies have confirmed its direct binding to tubulin. nih.gov Using experimental methods, the dissociation constant (Kd) for the interaction between crocin and purified tubulin was determined to be 12 ± 1.5 μM. nih.gov The dissociation constant is a measure of binding affinity; a lower Kd value indicates a stronger binding interaction. Further competitive binding assays revealed that vinblastine, a known microtubule-targeting drug, inhibited the binding of crocin to tubulin, suggesting that crocin binds at or near the vinblastine site on the tubulin protein. researchgate.net In contrast, podophyllotoxin did not inhibit this binding, further refining the location of the interaction site. researchgate.net
These findings from biophysical analyses are crucial for validating computational models and confirming the molecular mechanism of action. reactionbiology.com
Pre Clinical Biological Activities of Crocandine in Research Models
In Vitro Cellular Activity Profiling
In vitro studies utilize cell lines or primary cells to investigate a compound's effects at a cellular level, providing insights into cytotoxicity, biochemical mechanisms, and potential off-target interactions europa.euresearchgate.net.
Cell proliferation and viability assays are fundamental in pre-clinical research to determine how a compound affects cell growth and survival nih.govscielo.brijbs.com. These assays measure various cellular markers, such as ATP levels, metabolic enzyme activity, or DNA synthesis, to indicate cell health and population changes scielo.brsciopen.com. Common methods include the Cell Counting Kit-8 (CCK-8) assay, which measures metabolic activity, and DNA quantification assays scielo.brbaseclick.eufrontiersin.org. For instance, a compound's effect on cell proliferation can be monitored by tracking the uptake of modified thymidine (B127349) nucleotides like BrdU or EdU into newly synthesized DNA sciopen.comresearchgate.net.
Currently, specific data on the assessment of Crocandine's effects on cell proliferation and viability in various cell lines are not available in the reviewed scientific literature.
Cell migration and invasion are crucial processes involved in various physiological events, including embryonic development, tissue formation, immune responses, and pathological conditions like cancer metastasis sartorius.comnih.govresearchgate.netnih.govsigmaaldrich.comdkfz.denews-medical.netuniversiteitleiden.nl. In vitro assays such as wound healing (scratch) assays, transwell migration assays, and transwell invasion assays are widely employed to study these cellular behaviors sartorius.comnih.govresearchgate.netnih.govdkfz.denews-medical.netmdpi.com. The transwell migration assay assesses chemotactic capability, while the invasion assay measures both chemotaxis and the ability of cells to invade through an extracellular matrix, mimicking processes seen in cancer metastasis nih.govresearchgate.netdkfz.denews-medical.net.
Currently, specific data on this compound's investigations into cell migration and invasion in specific assays are not available in the reviewed scientific literature.
Cellular signaling pathways are intricate networks of molecular interactions that regulate fundamental cellular processes such as proliferation, differentiation, metabolism, and apoptosis researchgate.netsigmaaldrich.comdkfz.defrontiersin.orgeupati.eufacellitate.comnih.gov. Dysregulation of these pathways is often implicated in various diseases, including cancer and autoimmune disorders researchgate.netfacellitate.com. Pre-clinical studies investigate how compounds modulate these pathways, for example, by affecting protein kinase activity, receptor binding, or downstream signaling events europa.eufrontiersin.orgeupati.eufacellitate.com. Techniques like kinase activity profiling can elucidate which pathways are influenced by a compound, aiding in understanding its mechanism of action frontiersin.org.
Currently, specific data on this compound's modulation of specific cellular signaling pathways in model systems are not available in the reviewed scientific literature.
In Vivo Studies in Animal Models (Focus on Mechanistic Understanding, NOT Clinical Outcomes)
Pharmacodynamic (PD) studies in animal models aim to characterize the effects of a compound on specific physiological functions and organ systems europa.eunih.govresearchgate.net. This involves assessing the compound's interaction with its intended target and other related targets, evaluating the functional consequences (e.g., stimulatory or inhibitory effects), and determining the duration and reversibility of these effects europa.eu. Such studies help to understand the mode of action and identify relevant animal models for further investigation europa.eu. Biomarkers are often used to quantitatively link pharmacological responses to drug exposure nih.govresearchgate.netresearchgate.net.
Currently, specific data on this compound's pharmacodynamic effects on specific organ systems in research animals are not available in the reviewed scientific literature.
Disease-relevant animal models are utilized to study the pathophysiology of diseases and to evaluate how a compound modulates biological processes implicated in these conditions europa.eufrontiersin.orgnih.gov. These models can range from genetically engineered mice simulating human diseases to models induced by specific pathologies. By observing a compound's effects in these models, researchers can gain insight into its potential therapeutic utility and its impact on disease progression, without focusing on direct clinical outcomes europa.eunih.govresearchgate.netnih.gov.
Currently, specific data on this compound's modulation of biological processes in disease-relevant animal models are not available in the reviewed scientific literature.
Metabolomic and Proteomic Analysis in Animal Tissues after this compound Administration
Despite the general application of these advanced analytical methods in animal models for studying metabolic responses to various factors like genetic differences, diseases, and drug administration mdpi.comnih.govnih.govmdpi.com, specific data, detailed research findings, or interactive data tables illustrating the impact of this compound on the metabolome or proteome of animal tissues were not identified. Therefore, no specific data tables or detailed research findings can be presented for this subsection based on the current information.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Crocandine
Systematic SAR Analysis of Crocandine and Its Analogs
Systematic Structure-Activity Relationship (SAR) analysis of this compound and its analogs is crucial for understanding how specific structural features influence its biological activities. This involves synthesizing or isolating derivatives with targeted modifications and evaluating their impact on observed effects.
Identification of Key Structural Moieties for Observed Biological Activities
This compound's core structure, characterized by a pyrrolizidine (B1209537) ring system and a macrocyclic diester linkage, is central to its biological profile researchgate.netchemfaces.com. The pyrrolizidine alkaloids (PAs) to which this compound belongs are known for a range of biological activities researchgate.net. Therefore, the pyrrolizidine nucleus, specifically the turneforcidine (B1243542) moiety, is identified as a fundamental structural component. The macrocyclic diester bridge, formed from 3-hydroxy-2,3,4-trimethylglutaric acids, constitutes another critical region researchgate.netchemfaces.com. Variations in the size, flexibility, and functional groups within this macrocyclic ring, as well as modifications to the hydroxyl and methyl groups on the glutaric acid portion, are expected to significantly alter the compound's interaction with biological targets.
Table 1: Hypothetical SAR Data for this compound Analogs
| Analog Name | Structural Modification | Observed Activity (Relative Potency) | Key Moiety Implicated |
| This compound | Reference Compound | 1.00 | Pyrrolizidine core, Macrocyclic diester |
| Analog A | Hydroxyl group removed from glutaric acid moiety | 0.15 | Hydroxyl group |
| Analog B | Methyl group at C-4 of glutaric acid replaced by ethyl | 0.85 | Alkyl chain length |
| Analog C | Macrocyclic ring size altered | 0.05 | Macrocyclic ring size |
| Analog D | Pyrrolizidine N-oxide formation | 0.50 | Nitrogen atom, Oxidation state |
Impact of Stereochemistry on Molecular Recognition and Biological Effects
Stereochemistry plays a pivotal role in molecular recognition and the subsequent biological effects of chiral compounds like this compound nih.govnih.govsolubilityofthings.com. This compound exists as a stereoisomer with isothis compound (B3038077) researchgate.netchemfaces.comresearchgate.netup.ac.zachemistry-chemists.com. The distinct three-dimensional arrangement of atoms in space, even with identical connectivity, can lead to profound differences in how a molecule interacts with chiral biological systems, such as enzymes, receptors, and transport proteins nih.govsolubilityofthings.comlibretexts.org.
For this compound and isothis compound, their differing stereochemical configurations are likely to influence their binding affinity, metabolic pathways, and ultimately, their biological activities. Biological receptors and enzymes are themselves chiral and often exhibit high specificity for one particular enantiomer or diastereomer over others nih.govlibretexts.org. This stereospecificity can determine whether a compound is active, inactive, or even produces different biological outcomes solubilityofthings.com. For instance, one stereoisomer might fit perfectly into a receptor's binding pocket, while its counterpart might not, leading to a significant disparity in biological potency or even a complete lack of activity. This principle underscores the importance of precisely defining the stereochemistry of this compound and its analogs to fully understand their mechanisms of action.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling provides a computational framework to establish mathematical relationships between the chemical structure of compounds and their biological activities. This approach allows for the prediction of activity for new or untested compounds and facilitates rational drug design nih.gov.
Development of Predictive Models for this compound's Interactions
The development of predictive QSAR models for this compound's interactions would involve collecting a dataset of this compound and its analogs with known biological activities. Various molecular descriptors, which are numerical representations of chemical properties (e.g., electronic, steric, hydrophobic, and topological features), would be calculated for each compound nih.gov. Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are then employed to build a model that correlates these descriptors with the observed biological activity.
A robust QSAR model for this compound would enable researchers to:
Identify the most significant structural features and physicochemical properties that govern its biological activity.
Predict the activity of newly designed this compound analogs before their synthesis and experimental testing, thereby streamlining the discovery process.
Table 2: Illustrative QSAR Model Parameters and Descriptors
| Descriptor Type | Example Descriptor | Description | Correlation with Activity (Hypothetical) |
| Electronic | LogP | Lipophilicity (partition coefficient) | Positive |
| Steric | Molar Refractivity | Molecular volume and polarizability | Positive |
| Topological | Wiener Index | Branching and connectivity of the molecular skeleton | Negative |
| Hydrogen Bonding | H-bond Donors | Number of hydrogen bond donor sites | Negative |
In Silico Screening and Design of Novel Analogs
Once a validated QSAR model is established, it can be effectively utilized for in silico screening and the rational design of novel this compound analogs nih.govnih.gov. In in silico screening, large virtual libraries of compounds can be computationally evaluated using the QSAR model to identify potential candidates with desired activity profiles. This significantly reduces the time and cost associated with traditional high-throughput screening methods.
For the design of novel analogs, the QSAR model's "contribution maps" or statistical weights for specific descriptors can guide modifications. For example, if the model indicates that increased lipophilicity positively correlates with activity, new analogs could be designed with additional hydrophobic substituents. Conversely, if a certain steric feature is found to negatively impact activity, that region of the molecule could be modified to reduce steric hindrance. This iterative process of design, prediction, and experimental validation accelerates the optimization of this compound's biological properties.
Structure-Property Relationship (SPR) Investigations
Structure-Property Relationship (SPR) investigations focus on understanding how the chemical structure of a compound influences its physical, chemical, and biophysical properties, which in turn affect its biological behavior. While SAR primarily deals with biological activity, SPR broadens the scope to include properties such as solubility, stability, permeability, and binding kinetics.
Surface Plasmon Resonance (SPR) is a powerful label-free biosensing technology frequently employed in SPR investigations to study molecular interactions in real-time nih.govnih.govnicoyalife.com. For this compound, SPR studies could provide detailed kinetic and affinity data for its interactions with specific target proteins, enzymes, or even membrane components.
Key parameters derived from SPR experiments include:
Association Rate Constant (ka) : Measures how quickly a compound binds to its target.
Dissociation Rate Constant (kd) : Measures how quickly a compound unbinds from its target.
Equilibrium Dissociation Constant (KD) : Represents the affinity of the compound for its target (KD = kd/ka). A lower KD indicates higher affinity.
By systematically modifying this compound's structure and then measuring the binding kinetics and affinities of these analogs using SPR, researchers can pinpoint specific structural elements that are critical for strong and selective binding. For example, a small structural change leading to a significant increase in kd would indicate that the modified region is important for maintaining the bound state. This information is invaluable for optimizing binding characteristics, which are fundamental to a compound's efficacy. SPR can be applied to study various types of interactions, including protein-small molecule interactions, making it highly relevant for understanding this compound's mechanism of action at a molecular level nicoyalife.com.
Table 3: Illustrative SPR Binding Data for this compound and a Hypothetical Analog
| Compound | Target Protein | ka (M-1s-1) | kd (s-1) | KD (nM) | Structural Feature (if analog) |
| This compound | Target X | 5.0 x 104 | 5.0 x 10-3 | 100 | - |
| Analog E | Target X | 2.5 x 104 | 1.0 x 10-2 | 400 | Removal of a specific hydroxyl group |
Influence of Structural Modifications on Research-Relevant Properties (e.g., stability in buffers, chromatographic behavior)
The influence of structural modifications on research-relevant properties such as stability in buffers and chromatographic behavior is crucial for the practical handling, formulation, and analytical characterization of any chemical compound.
Stability in Buffers: The stability of a compound in various buffer solutions is a critical property, as it directly impacts its integrity during experimental procedures, storage, and potential biological assays. Factors such as pH, temperature, and buffer concentration can significantly affect the degradation kinetics of a compound nih.govphotophysics.comresearchgate.netresearchgate.netosti.gov. For instance, some compounds exhibit pH-dependent decomposition, degrading faster under neutral or basic conditions nih.gov. Buffers not only regulate pH but can also influence conformational and colloidal stability, and in some cases, even lead to destabilization researchgate.net. While the general principles of buffer stability are well-established, specific detailed data tables or research findings on this compound's stability across different buffer systems (e.g., phosphate, citrate, Tris), pH ranges, or temperatures are not explicitly detailed in the current search results. Such studies would typically involve monitoring the compound's concentration over time using analytical techniques to determine degradation rates and identify degradation products.
Chromatographic Behavior: Chromatographic behavior, particularly in techniques like High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC), is essential for the purification, identification, and quantification of compounds mdpi.commdpi.comtaylorfrancis.com. The retention time and peak shape of a compound in a chromatographic system are influenced by its molecular structure, polarity, and interactions with the stationary and mobile phases mdpi.commdpi.com. Minor structural changes can lead to significant differences in chromatographic profiles, which are invaluable for assessing purity and for method development. Although this compound and Isothis compound have been mentioned in the context of gas-chromatographic analysis, specific detailed data on their retention behavior, optimal chromatographic conditions (e.g., specific columns, mobile phase compositions, detection methods), or the impact of structural variations on these parameters are not provided in the available literature chemistry-chemists.com.
ADME (Absorption, Distribution, Metabolism, Excretion) Properties in Animal Models for Research Purposes
ADME (Absorption, Distribution, Metabolism, Excretion) studies are fundamental in preclinical research to understand how a compound behaves within a living organism biotechfarm.co.ilcriver.comcn-bio.com. These studies provide vital insights into a compound's pharmacokinetic profile, which is crucial for optimizing its properties and informing subsequent research and development phases biotechfarm.co.ilcn-bio.comuni-konstanz.de. Animal models play a significant role in ADME studies, offering a means to simulate physiological processes and predict a compound's fate in vivo biotechfarm.co.ilcriver.comuni-konstanz.de.
Absorption: Refers to the process by which a compound enters the systemic circulation from the site of administration.
Distribution: Describes how the compound disperses throughout the body, including its uptake into various tissues and organs.
Metabolism: Involves the biochemical transformation of the compound by enzymatic processes, primarily in the liver, leading to the formation of metabolites.
Excretion: Pertains to the elimination of the compound and its metabolites from the body, typically via urine or feces.
While ADME studies are a standard component of preclinical evaluation for many compounds, specific detailed research findings on the ADME properties of this compound in animal models are not extensively reported in the current scientific literature biotechfarm.co.ilcriver.comcn-bio.comuni-konstanz.denih.gov. Such studies would typically involve administering this compound to various animal models (e.g., rodents, pigs, sheep) and then analyzing biological samples (blood, urine, tissues) over time using sensitive analytical techniques like LC-MS/MS to quantify the parent compound and its metabolites criver.com. Key parameters that would be assessed include bioavailability, tissue distribution patterns, major metabolic pathways, and routes of excretion. The absence of specific data for this compound means that detailed insights into its absorption efficiency, distribution to target tissues, metabolic stability, or elimination half-life in animal models for research purposes cannot be provided from the current search results.
Advanced Analytical Methodologies for Crocandine Research
Chromatographic Techniques for Separation and Quantification
Chromatography is a fundamental technique for the separation of individual compounds from complex mixtures. nih.gov For a compound like Crocandine, which belongs to the diverse family of pyrrolizidine (B1209537) alkaloids, chromatographic separation is a critical first step before identification and quantification. mdpi.com
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of non-volatile and thermally sensitive compounds like this compound. The development of a robust HPLC method involves the systematic optimization of several parameters to achieve the desired separation.
Method Development: The primary goal in developing an HPLC method for this compound would be to achieve a high-resolution separation from other structurally similar alkaloids that may be present in the same plant extract. Reversed-phase (RP-HPLC) is the most common mode used for PA analysis. nih.gov
Key development steps include:
Column Selection: A C18 column is frequently the first choice for separating pyrrolizidine alkaloids, offering a good balance of hydrophobicity and peak shape.
Mobile Phase Optimization: The mobile phase typically consists of an aqueous component (often with a buffer like ammonium (B1175870) carbonate or formic acid to improve peak shape and ionization for mass spectrometry) and an organic modifier such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is generally required to separate a wide range of PAs with different polarities. nih.gov
Detector Selection: A Diode Array Detector (DAD) or UV-Vis detector is commonly used, as the pyrrolizidine structure absorbs UV light. The detection wavelength is chosen based on the absorbance maximum of the target analyte.
Validation: Once developed, the method must be validated according to guidelines from bodies like the International Council for Harmonisation (ICH) to ensure it is fit for its intended purpose. Validation parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
Linearity and Range: Demonstrating a direct proportional relationship between detector response and concentration over a specific range.
Accuracy: The closeness of the test results to the true value.
Precision: The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings.
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Table 1: Example HPLC Parameters for Pyrrolizidine Alkaloid Analysis Applicable to this compound
Parameter Condition Column Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) Mobile Phase A 0.1% Formic Acid in Water Mobile Phase B Methanol or Acetonitrile Elution Gradient Flow Rate 0.5 - 1.0 mL/min Detection UV/DAD at 220 nm Column Temperature 25 - 40 °C
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is a powerful technique for separating volatile and thermally stable compounds. mdpi.com While macrocyclic pyrrolizidine alkaloids like this compound are generally not volatile enough for direct GC analysis, the technique can be employed after a derivatization step. However, GC is generally considered less practical for PA analysis because it cannot directly identify PA N-oxides, which are often present, and requires extensive sample preparation. mdpi.com
When used, the process involves:
Extraction and Cleanup: Isolating the alkaloids from the matrix.
Derivatization: Chemically modifying the this compound molecule to increase its volatility and thermal stability. This is often a complex and challenging step for PAs.
Separation: The derivatized sample is injected into the GC, where it is vaporized and separated on a capillary column based on its boiling point and interaction with the stationary phase.
Due to the challenges and the availability of superior liquid chromatography methods, GC is less commonly used for the routine analysis of this class of compounds.
Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution
Ultra-Performance Liquid Chromatography (UPLC), also known as Ultra-High-Performance Liquid Chromatography (UHPLC), represents a significant advancement over traditional HPLC. mdpi.com It utilizes columns packed with smaller particles (typically sub-2 µm), which allows for separations at higher pressures.
The key advantages for this compound analysis include:
Enhanced Resolution: The smaller particle size leads to sharper and narrower peaks, providing superior separation of closely related alkaloids.
Increased Speed: Analysis times can be significantly reduced without sacrificing separation quality.
Higher Sensitivity: The sharper peaks result in a greater peak height for a given concentration, leading to lower detection limits. mdpi.com
A UHPLC-based method was successfully developed for the detection and analysis of 24 different PAs in various food matrices, demonstrating its effectiveness for this class of compounds. mdpi.com This approach would be highly suitable for resolving this compound from its isomers and other related structures in complex samples. mdpi.com
Mass Spectrometry (MS) Coupled Techniques
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. When coupled with a chromatographic separation technique, it provides a powerful tool for both the identification and quantification of analytes.
LC-MS and GC-MS for Identification and Quantification in Complex Mixtures
The coupling of liquid chromatography or gas chromatography with mass spectrometry (LC-MS and GC-MS) is the gold standard for the analysis of pyrrolizidine alkaloids. nih.govmdpi.com
LC-MS: This is the most widely used technique for PA analysis. mdpi.com After separation by HPLC or UPLC, the column eluent is directed into the mass spectrometer. An ionization source, such as Electrospray Ionization (ESI), converts the neutral this compound molecules into charged ions in the gas phase. The mass analyzer then separates these ions based on their m/z ratio. Tandem mass spectrometry (MS/MS) can be used for even greater specificity, where a specific parent ion is selected, fragmented, and the resulting product ions are detected. This technique, often using a multiple reaction monitoring (MRM) mode, is highly sensitive and selective for quantifying trace levels of PAs in complex matrices like honey, tea, and herbal medicines. mdpi.com
GC-MS: If GC is used, the separated, derivatized compounds enter the mass spectrometer, where they are typically ionized by Electron Ionization (EI). The resulting fragmentation patterns act as a "fingerprint" that can be compared to spectral libraries for identification. While powerful, the limitations of GC for PAs make LC-MS the preferred method. mdpi.com
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to four or five decimal places. mdpi.com This precision allows for the determination of the elemental formula of a compound.
For this compound research, HRMS is invaluable for:
Unambiguous Identification: By determining the exact mass of a molecule, HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions. This is crucial for confirming the identity of this compound in a complex sample without relying solely on retention time.
Structure Elucidation: The accurate mass measurement of fragment ions produced in the mass spectrometer can help elucidate the structure of unknown metabolites or degradation products of this compound.
Enhanced Selectivity: HRMS offers a high level of selectivity, which can lead to lower limits of detection compared to traditional tandem MS methods. mdpi.com
Table 2: Comparison of Mass Spectrometry Techniques for this compound Analysis
Technique Primary Application Key Advantage LC-MS (Tandem MS) Routine identification and highly sensitive quantification (MRM mode). Excellent for quantifying known PAs in complex matrices. GC-MS Identification of volatile derivatives. Provides characteristic fragmentation patterns for library matching. LC-HRMS Accurate mass determination for confident identification and formula confirmation. Distinguishes between isobaric compounds and aids in identifying unknowns. mdpi.com
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of molecules by fragmenting them and analyzing the resulting pieces. In the context of this compound, MS/MS performed on a quadrupole time-of-flight (Q-TOF) mass spectrometer would provide critical data for structural elucidation. The process involves the selection of the protonated molecular ion ([M+H]⁺) of this compound, which is then subjected to collision-induced dissociation (CID). The resulting fragment ions are characteristic of the molecule's structure.
Systematic investigations into the fragmentation of isoquinoline (B145761) alkaloids reveal common and predictable pathways. nih.govresearchgate.net For a hypothetical this compound molecule, we can predict a fragmentation pattern based on related compounds. Key fragmentation behaviors often include the loss of substituent groups and cleavage of the isoquinoline skeleton. scielo.brresearchgate.net For instance, common neutral losses from isoquinoline alkaloids include moieties such as CH₃ (methyl), CH₄ (methane), CH₂O (formaldehyde), CO (carbon monoxide), and H₂O (water). nih.govresearchgate.net The specific pattern of fragmentation provides a veritable fingerprint, allowing for detailed structural inference. researchgate.net
A plausible fragmentation pathway for this compound could involve initial losses of peripheral groups, followed by characteristic cleavages of the heterocyclic rings. The relative abundance of these fragment ions can help distinguish between isomers. scielo.brresearchgate.net
Hypothetical MS/MS Fragmentation Data for this compound
| Ion | m/z (mass-to-charge ratio) | Proposed Identity/Origin |
| [M+H]⁺ | 354.1321 | Protonated molecular ion (Precursor Ion) |
| [M+H - H₂O]⁺ | 336.1216 | Loss of a water molecule |
| [M+H - CH₃]⁺ | 339.1054 | Loss of a methyl radical from a methoxy (B1213986) group or N-methyl group |
| [M+H - CO]⁺ | 326.1372 | Loss of carbon monoxide |
| Fragment A | 192.0657 | Retro-Diels-Alder (RDA) fragmentation of the B-ring |
| Fragment B | 164.0708 | Cleavage product from the isoquinoline core |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Quantitative and Qualitative Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structure elucidation of organic molecules like natural products. researchgate.netmdpi.com It provides detailed information about the carbon-hydrogen framework, stereochemistry, and the electronic environment of nuclei, making it essential for characterizing a novel compound such as this compound. pitt.edu
1D and 2D NMR Experiments for Comprehensive Structural Assignment
A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required for the complete structural assignment of this compound.
1D NMR: ¹H NMR provides information on the number of different types of protons and their neighboring environments, while ¹³C NMR reveals the number and type of carbon atoms (e.g., sp³, sp², C=O). pitt.edu
2D NMR: These experiments reveal correlations between nuclei, allowing for the assembly of the molecular structure piece by piece.
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, establishing connectivity between adjacent protons.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), assigning protons to their respective carbons.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for connecting different spin systems and identifying quaternary carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close to each other, providing critical information about the molecule's 3D structure and stereochemistry.
By integrating data from these experiments, a complete and unambiguous structure of this compound can be determined. researchgate.net
Hypothetical ¹H and ¹³C NMR Data for a this compound Scaffold
| Position | δ¹³C (ppm) | δ¹H (ppm, mult., J in Hz) | Key HMBC Correlations (¹H → ¹³C) |
| 1 | 55.2 | 4.15 (d, 4.5) | C-3, C-8a |
| 3 | 48.1 | 3.50 (m), 3.10 (m) | C-1, C-4, C-4a |
| 4a | 128.9 | - | H-3, H-5 |
| 5 | 110.5 | 6.85 (s) | C-4a, C-7, C-8a |
| 6 | 148.2 | - | H-5, H-7 |
| 7 | 147.9 | - | H-5, H-8 |
| 8 | 111.8 | 6.95 (s) | C-6, C-7, C-8a |
| 8a | 127.5 | - | H-1, H-5, H-8 |
| 6-OCH₃ | 56.1 | 3.88 (s) | C-6 |
Quantitative NMR (qNMR) for Purity and Concentration Determination
Quantitative NMR (qNMR) is a powerful primary analytical method for determining the purity of a compound or its concentration in a solution without the need for an identical reference standard of the analyte. nih.govresearchgate.net The fundamental principle of qNMR is that the integral area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. nih.gov
For this compound, ¹H qNMR would be employed to assess its purity after isolation. The method involves accurately weighing the this compound sample and a high-purity internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube and dissolving them in a deuterated solvent. nih.gov By comparing the integrals of specific, well-resolved signals from this compound with a signal from the internal standard, the purity can be calculated with high precision and accuracy. acs.orgfrontiersin.org This technique is non-destructive and provides a direct measurement of molar concentration. researchgate.net
Example of a qNMR Purity Calculation for this compound
| Parameter | Value | Description |
| Analyte (this compound) | ||
| Integral of Analyte Signal (I_A) | 1.50 | Integral of a well-resolved proton signal |
| Number of Protons for Analyte Signal (N_A) | 1 | e.g., a single aromatic proton |
| Molecular Weight of Analyte (MW_A) | 353.39 g/mol | Hypothetical MW |
| Mass of Sample (m_sample) | 10.5 mg | Weighed amount of the isolated this compound sample |
| Internal Standard (IS) | ||
| Integral of IS Signal (I_IS) | 2.25 | Integral of the internal standard signal |
| Number of Protons for IS Signal (N_IS) | 2 | e.g., the two olefinic protons of maleic acid |
| Molecular Weight of IS (MW_IS) | 116.07 g/mol | |
| Mass of IS (m_IS) | 5.2 mg | Weighed amount of the high-purity internal standard |
| Purity of IS (P_IS) | 99.9% | |
| Calculated Purity (P_A) | 95.5% | P_A = (I_A / N_A) * (N_IS / I_IS) * (m_IS / m_sample) * (MW_A / MW_IS) * P_IS |
Applications of High-Throughput Screening (HTS) and Automation in this compound Research
High-Throughput Screening (HTS) allows for the rapid testing of thousands to millions of compounds for a specific biological activity. evotec.com In this compound research, HTS would be instrumental in discovering its potential therapeutic applications by screening it against a wide array of biological targets. nih.govmdpi.com Automation is a key component of HTS, enabling the entire process from sample handling to data analysis to be performed efficiently and with high reproducibility. oxfordglobal.comnih.gov
If this compound is isolated as part of a natural product discovery program, it would be entered into a compound library. biocrick.com This library can then be screened using various assay formats. For example, if researchers are looking for new anticancer agents, this compound could be tested against a panel of cancer cell lines to assess its cytotoxicity or its effect on specific signaling pathways. researchgate.net The integration of robotic liquid handlers, plate readers, and automated data analysis software makes it possible to screen large libraries and obtain results quickly. ramot.orgyoutube.com This automated approach accelerates the hit-to-lead process in drug discovery. evotec.com
Potential HTS Assays in this compound Research
| Assay Type | Principle | Potential Application for this compound |
| Cell-Based Assays | Measures a cellular response (e.g., viability, apoptosis, reporter gene expression). | Screening for anticancer, anti-inflammatory, or antimicrobial activity. |
| Biochemical Assays | Measures the effect on a purified target protein (e.g., enzyme inhibition, receptor binding). | Identifying this compound as a specific enzyme inhibitor (e.g., kinase, protease) or a receptor ligand. |
| High-Content Screening (HCS) | Uses automated microscopy and image analysis to measure multiple cellular parameters simultaneously. | Assessing effects on cell morphology, protein localization, or organelle health. |
| Phenotypic Screening | Identifies compounds that produce a desired change in cell or organism phenotype without prior knowledge of the target. | Discovering novel biological activities and mechanisms of action for this compound. |
Future Directions and Emerging Research Avenues for Crocandine
Unexplored Molecular Targets and Interaction Mechanisms
A significant future direction for Crocandine research involves the detailed elucidation of its specific molecular targets and the mechanisms through which it interacts with biological systems. While the broad class of pyrrolizidine (B1209537) alkaloids is known for their toxic effects, often linked to metabolic activation in the liver to reactive pyrrolic dehydro-alkaloids, the precise cellular and molecular targets of individual PAs like this compound remain largely unexplored mdpi.cominchem.org.
Future studies should aim to:
Identify Direct Molecular Targets: Employ advanced biochemical and biophysical techniques to pinpoint the specific proteins, nucleic acids, or lipids that this compound directly binds to or modifies. This could involve affinity purification, chemical proteomics, or target deconvolution strategies cam.ac.uk.
Decipher Interaction Mechanisms: Investigate the nature of these interactions, whether they involve covalent binding, allosteric modulation, or competitive inhibition. Techniques such as molecular docking and network pharmacology, which have been utilized to investigate the mechanisms of other natural compounds, could be applied to predict and validate this compound's interactions nih.gov.
Map Downstream Signaling Pathways: Understand the cascade of events triggered by this compound's initial molecular interactions, leading to its observed biological effects. This would involve studying changes in gene expression, protein phosphorylation, and other cellular signaling events.
Understanding these precise molecular targets and interaction mechanisms is crucial for fully characterizing this compound's chemical biology and its potential roles in various biological processes.
Advanced Synthetic Biology Approaches for this compound Biosynthesis Engineering
The natural abundance and complex chemical structures of pyrrolizidine alkaloids often pose challenges for their isolation and large-scale production. Advanced synthetic biology offers a promising frontier for engineering the biosynthesis of this compound. This approach aims to harness or re-engineer biological systems to produce natural products more efficiently or even to create novel derivatives.
Key strategies in this area include:
Pathway Elucidation and Reconstruction: Fully mapping the enzymatic steps involved in this compound biosynthesis in its native plant sources. Once elucidated, these pathways can be reconstructed in heterologous host organisms, such as microbes (e.g., yeast, bacteria) or other plant species, to enable controlled and scalable production nih.govbiotechrep.ir.
Metabolic Engineering and Chassis Optimization: Applying metabolic engineering principles to optimize the host organism's cellular machinery for enhanced this compound production. This involves techniques like gene dosage tuning, metabolic flux analysis, and the modification or deletion of non-essential genes to redirect metabolic resources towards this compound synthesis biotechrep.ir.
Synthetic Gene Cluster Design: Designing and assembling synthetic gene clusters encoding the entire biosynthetic pathway for this compound. This allows for modular assembly and versatile modifications of the pathway elements, facilitating combinatorial biosynthesis and the generation of diverse this compound analogs nih.govnih.gov.
Directed Evolution of Enzymes: Improving the catalytic efficiency, substrate specificity, and stability of key enzymes within the this compound biosynthetic pathway through rational design or directed evolution researchgate.net.
Such synthetic biology efforts could overcome limitations of traditional extraction methods, providing a sustainable and cost-effective source of this compound for research and potential applications.
Development of this compound as a Chemical Probe for Fundamental Biological Research
Chemical probes are indispensable tools in fundamental biological research, serving to elucidate the roles of specific molecular targets and evaluate their therapeutic significance nih.govmdpi.com. This compound, with its unique chemical structure as a pyrrolizidine alkaloid, holds potential for development into a valuable chemical probe.
The development of this compound as a chemical probe would involve:
Structure-Activity Relationship (SAR) Studies: Systematically modifying the this compound structure to identify key functional groups responsible for its biological activity and selectivity. This would guide the design of optimized probe molecules.
Probe Functionalization: Attaching "handles" such as biotin (B1667282) tags for affinity purification, fluorescent labels for imaging, or clickable groups for bioorthogonal reactions to this compound derivatives nih.gov. These functionalized probes would enable researchers to:
Identify and Validate Targets: Use affinity-based pull-down experiments to isolate and identify this compound-interacting proteins in complex biological mixtures.
Visualize Cellular Localization: Employ fluorescently labeled this compound to track its distribution within cells and tissues.
Study Dynamic Interactions: Investigate the kinetics of this compound binding to its targets in real-time.
Integration of Omics Technologies (e.g., Proteomics, Metabolomics) in this compound Studies
The integration of high-throughput omics technologies offers a powerful approach to gain a comprehensive and holistic understanding of this compound's effects on biological systems. These technologies provide large-scale analyses of biological molecules, offering insights into the structure, function, and dynamics of organisms humanspecificresearch.orgnih.gov.
The application of omics technologies in this compound research would involve:
Proteomics: Large-scale study of proteins, including their abundance, modifications, and interactions, to identify protein targets or pathways affected by this compound exposure humanspecificresearch.orguninet.edu. This could reveal how this compound influences protein expression, degradation, or post-translational modifications.
Metabolomics: Comprehensive analysis of metabolites within biological samples to understand changes in cellular metabolic profiles in response to this compound humanspecificresearch.orguninet.edu. This can uncover alterations in metabolic pathways, identify biomarkers of exposure, or reveal compensatory mechanisms.
Multi-Omics Data Integration: Combining data from proteomics, metabolomics, and potentially other omics fields like transcriptomics (gene expression) and lipidomics (lipid profiles) humanspecificresearch.orgnih.gov. This integrated approach provides a more complete picture of the molecular changes induced by this compound, allowing for the identification of intricate gene-protein-metabolite interactions and a deeper understanding of its biological impact nih.gov. Sophisticated bioinformatics pipelines are essential for processing, analyzing, and interpreting these vast datasets nih.govuninet.edu.
This multi-omics strategy can accelerate the identification of novel targets, mechanisms, and potential biomarkers related to this compound's activity.
Challenges and Opportunities in Understanding Pyrrolizidine Alkaloid Chemical Biology
Understanding the chemical biology of pyrrolizidine alkaloids, including this compound, presents both significant challenges and unique opportunities for advancing scientific knowledge.
Challenges:
Structural Diversity and Complexity: PAs exhibit immense structural diversity, with numerous necine bases and necic acids combining to form a vast array of compounds mdpi.com. This complexity makes systematic study and target identification challenging.
Metabolic Activation: Many PAs require metabolic activation, primarily in the liver, to form reactive pyrrolic metabolites that are responsible for their biological effects mdpi.cominchem.org. Studying these transient and highly reactive intermediates is difficult.
Diverse Biological Effects: PAs can elicit a wide range of biological effects, from hepatotoxicity to genotoxicity and carcinogenicity, depending on their structure, dose, and metabolic fate mdpi.commdpi.com. Disentangling these effects and their underlying mechanisms is complex.
Analytical Challenges: Detecting and quantifying PAs, especially at low levels in complex biological or food matrices, requires highly sensitive and specific analytical methods mdpi.comuva.es.
Opportunities:
Advancing Fundamental Chemical Biology: Research into this compound and other PAs can provide fundamental insights into natural product biosynthesis, metabolism, and mechanisms of action. This can contribute to the broader field of chemical biology, particularly in understanding complex plant-derived compounds and their interactions with biological systems nih.gov.
Developing New Methodologies: The challenges associated with PA research drive the development of innovative analytical techniques, synthetic strategies, and biological assays.
Exploring Therapeutic Potential: While known for their toxicity, some PAs and their derivatives may possess unexplored pharmacological properties that could be harnessed for therapeutic applications, necessitating careful investigation of their structure-activity relationships researchgate.net.
Informing Risk Assessment and Regulation: A deeper understanding of PA chemical biology is crucial for accurate risk assessment and the development of more precise regulatory frameworks for their presence in food and herbal products mdpi.comuva.es.
Addressing these challenges through interdisciplinary research, combining chemistry, biology, bioinformatics, and analytical science, will unlock significant opportunities to advance our understanding of this compound and the broader class of pyrrolizidine alkaloids.
Q & A
Basic Research Questions
Q. How to formulate a focused research question on Crocandine's mechanism of action?
- Methodological Answer : Begin by narrowing the scope using the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) . For example:
- Feasible: Ensure access to this compound samples and analytical tools (e.g., HPLC, NMR).
- Novel: Identify gaps in existing literature, such as underexplored pathways (e.g., "How does this compound modulate apoptosis in in vitro cancer models compared to existing analogs?").
- Use mixed methods: Combine quantitative assays (e.g., dose-response curves) with qualitative hypotheses about molecular interactions .
Q. What experimental design considerations are critical for synthesizing this compound in a lab setting?
- Methodological Answer :
- Reproducibility : Document synthesis steps rigorously, including reagent purity (≥95%), reaction conditions (temperature, pH), and purification methods (e.g., recrystallization vs. column chromatography) .
- Controls : Include negative controls (e.g., solvent-only groups) and positive controls (e.g., known inhibitors) to validate bioactivity assays .
- Data Recording : Use standardized formats for reporting yields, spectral data (IR, NMR), and purity metrics (e.g., HPLC retention times) .
- Common Pitfall : Incomplete characterization (e.g., omitting melting points or stereochemical data) leading to irreproducible results .
Q. How to conduct a systematic literature review on this compound's pharmacological properties?
- Methodological Answer :
- Search Strategy : Use Boolean operators (e.g., "this compound AND (pharmacokinetics OR toxicity)") across databases (PubMed, Scopus) and apply inclusion/exclusion criteria (e.g., peer-reviewed studies from 2010–2025) .
- Bias Mitigation : Prioritize studies with randomized designs, blinded assessments, and adequate sample sizes (n ≥ 30 per group) .
- Synthesis : Create a comparative table summarizing key findings (e.g., IC50 values across cell lines, toxicity thresholds in animal models) .
Advanced Research Questions
Q. How to resolve contradictions in this compound's reported biological activities across studies?
- Methodological Answer :
- Meta-Analysis : Pool data from multiple studies using standardized metrics (e.g., standardized mean differences) and assess heterogeneity via I² statistics .
- Experimental Replication : Repeat conflicting assays under identical conditions (e.g., same cell line, incubation time) to isolate variables (e.g., batch-to-batch compound variability) .
- Mechanistic Validation : Use knock-out models (e.g., CRISPR-edited cells) to confirm target specificity if studies report off-target effects .
- Example : If Study A reports this compound as pro-apoptotic and Study B as anti-apoptotic, compare dosage ranges (e.g., biphasic effects at low vs. high concentrations) .
Q. What methodologies ensure reproducibility in this compound's experimental protocols?
- Methodological Answer :
- Detailed Supplemental Data : Publish raw spectra, chromatograms, and step-by-step synthesis protocols in supplementary materials .
- Collaborative Validation : Share samples with independent labs for cross-validation (e.g., inter-laboratory studies quantifying this compound's solubility) .
- Pre-registration : Document hypotheses and methods a priori on platforms like Open Science Framework to reduce post-hoc bias .
Q. How to integrate interdisciplinary approaches in studying this compound's pharmacokinetics and toxicity?
- Methodological Answer :
- Computational Modeling : Predict ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties using tools like SwissADME or molecular docking simulations .
- In Vivo/In Vitro Correlation : Compare liver microsome metabolism data with plasma concentration-time profiles in animal models .
- Ethnopharmacological Data : Incorporate traditional medicine databases to identify potential synergies with herbal compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
